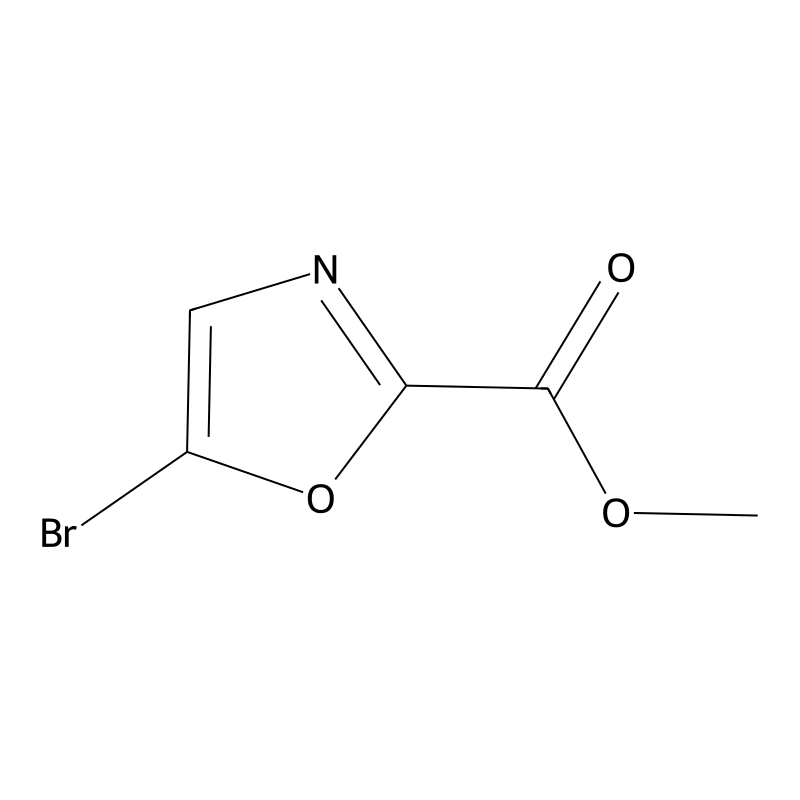

5-Bromo-oxazole-2-carboxylicacidmethylester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-oxazole-2-carboxylic acid methyl ester is a heterocyclic compound characterized by its oxazole ring, which contains a bromine atom at the 5-position and a carboxylic acid methyl ester group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 206 g/mol. The compound is known for its potential applications in medicinal chemistry due to its unique structure that allows for various chemical modifications and interactions with biological systems .

Chemical Properties

5-Bromo-2-oxazolecarboxylic acid methyl ester is a heterocyclic molecule containing bromine, oxygen, nitrogen, and carbon atoms. It has the chemical formula C5H4BrNO3 and a CAS number of 2385363-22-2 [].

Potential Applications

Scientific research on 5-Bromo-2-oxazolecarboxylic acid methyl ester is limited, but its structure suggests potential applications in medicinal chemistry and materials science.

Medicinal Chemistry

The oxazole ring is present in many bioactive molecules, including some pharmaceuticals. Researchers may investigate this compound to see if it has useful biological properties.

Materials Science

Molecules with heterocyclic rings can be used to develop new materials with specific properties, such as conductivity or thermal stability. Researchers may explore this compound's potential for material development.

- Substitution Reactions: The bromine atom on the oxazole ring can undergo nucleophilic substitution, allowing for the introduction of various substituents.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in synthesizing derivatives with enhanced properties.

- Reduction Reactions: The compound can be reduced to yield other oxazole derivatives, expanding its utility in synthetic organic chemistry .

Research indicates that 5-Bromo-oxazole-2-carboxylic acid methyl ester exhibits significant biological activity. It has been investigated for its antimicrobial properties, with studies showing efficacy against various bacterial strains. Additionally, preliminary findings suggest potential anticancer activity, as it may interfere with cellular processes involved in cancer progression. The unique structural features of this compound facilitate interactions with biological targets, making it a candidate for further pharmacological studies .

The synthesis of 5-Bromo-oxazole-2-carboxylic acid methyl ester typically involves:

- Starting Materials: The synthesis begins with appropriate precursors such as 2-bromoacetyl compounds and amines.

- Cyclization: A cyclization reaction is performed to form the oxazole ring, often using dehydrating agents or specific catalysts.

- Esterification: The resulting carboxylic acid is then treated with methanol and an acid catalyst to form the methyl ester .

This multi-step synthesis allows for variations in yield and purity depending on the reaction conditions employed.

5-Bromo-oxazole-2-carboxylic acid methyl ester has several applications, particularly in:

- Medicinal Chemistry: It serves as a building block for the development of new pharmaceuticals, especially those targeting infectious diseases and cancer.

- Chemical Research: Used in synthetic organic chemistry to explore new reaction pathways and develop novel compounds.

- Material Science: Investigated for potential use in creating advanced materials with specific properties due to its unique chemical structure .

Interaction studies involving 5-Bromo-oxazole-2-carboxylic acid methyl ester focus on its binding affinity to various biological targets. Molecular docking studies have been conducted to predict how this compound interacts with enzymes implicated in disease processes. These studies are crucial for understanding its mechanism of action and guiding further modifications to enhance its efficacy as a therapeutic agent .

Several compounds share structural features with 5-Bromo-oxazole-2-carboxylic acid methyl ester. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Chloro-oxazole-2-carboxylic acid methyl ester | Chlorine substitution at position 5 | Different reactivity profiles compared to bromine |

| 4-Amino-oxazole-2-carboxylic acid methyl ester | Amino group at position 4 | Enhanced solubility and potential bioactivity |

| 2-(Halophenyl)-benzoxazole-5-carboxylic acid methyl ester | Halogen substitutions on phenyl ring | Increased anti-inflammatory activity |

| 3H-benzo[d]imidazole-5-carboxylic acids | Imidazole instead of oxazole | Potent anti-cancer activity |

| 5-Bromo-benzooxazole-2-carboxylic acid methyl ester | Bromine substitution at position 5 | Variations in cytotoxicity against different cancer lines |

These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from 5-Bromo-oxazole-2-carboxylic acid methyl ester, emphasizing its unique position within this chemical class .